molecular formula C23H21N3O3S2 B3294384 2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide CAS No. 886947-28-0

2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B3294384
CAS No.: 886947-28-0
M. Wt: 451.6 g/mol
InChI Key: QYRBMBKFNQFWAG-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a benzothiazole ring, and a pyridine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-16-11-20-21(12-17(16)2)30-23(25-20)26(14-18-7-6-10-24-13-18)22(27)15-31(28,29)19-8-4-3-5-9-19/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRBMBKFNQFWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with acetic anhydride. The resulting intermediate is then subjected to sulfonylation using benzenesulfonyl chloride under basic conditions to introduce the benzenesulfonyl group. The final step involves the coupling of the sulfonylated benzothiazole with a pyridine derivative, such as 3-pyridinemethanol, under acidic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The benzothiazole and pyridine moieties can further enhance binding affinity and specificity through additional interactions with the target protein. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzenesulfonyl and benzothiazole groups allows for versatile interactions with various molecular targets, making it a valuable compound for diverse research applications.

Biological Activity

Overview

2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide is a complex organic compound notable for its diverse biological activities. This compound features a unique structure comprising a benzenesulfonyl group, a benzothiazole ring, and a pyridine moiety, which contributes to its potential therapeutic applications. Recent studies have highlighted its inhibitory effects on various biological pathways, particularly the JNK signaling pathway, and its potential as an enzyme inhibitor.

PropertyValue
Molecular FormulaC17H16N2O3S2
Molecular Weight360.45 g/mol
PurityTypically ≥ 95%
CAS Number886947-28-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The benzenesulfonyl group facilitates strong interactions with active sites of target proteins, leading to inhibition of their activity. The structural features of the benzothiazole and pyridine moieties enhance binding affinity, allowing modulation of various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties:

  • JNK Signaling Pathway : The compound has been shown to inhibit the JNK pathway, which is crucial in regulating cellular responses to stress and inflammation. This inhibition can potentially lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
  • Acetylcholinesterase Inhibition : Similar compounds containing benzothiazole derivatives have demonstrated promising acetylcholinesterase (AChE) inhibitory activity, suggesting potential applications in treating Alzheimer's disease by increasing acetylcholine levels in the brain .

Antimicrobial Activity

In vitro studies have reported that related benzothiazole derivatives exhibit antibacterial and antifungal properties. For instance, certain compounds showed minimal inhibitory concentrations (MICs) effective against various pathogens . The structural motifs present in this compound may confer similar antimicrobial activities.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several tumorigenic cell lines. Preliminary results indicate selective cytotoxicity against specific cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

Study 1: Inhibition of JNK Pathway

A study focused on the synthesis and biological evaluation of related benzothiazole compounds found that modifications to the structure could enhance JNK inhibition potency. The synthesized derivatives were tested for their ability to modulate cellular responses in cancer cell lines, showing promising results in reducing cell viability through apoptosis induction.

Study 2: Acetylcholinesterase Inhibitors

Another research effort synthesized a series of benzothiazole-based compounds aimed at inhibiting AChE. Compounds similar to this compound were evaluated for their inhibitory activity with some achieving IC50 values below 10 µM, indicating strong potential for further development as therapeutic agents against Alzheimer’s disease .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide?

  • Methodology : The synthesis typically involves multi-step reactions:

Coupling of sulfonyl groups : React benzenesulfonyl chloride with a pre-synthesized acetamide intermediate under basic conditions (e.g., triethylamine) in dichloromethane at 0–5°C to avoid side reactions .

Functionalization of benzothiazole : Introduce the 5,6-dimethylbenzothiazole moiety via nucleophilic substitution or condensation reactions, often requiring anhydrous conditions .

N-alkylation : Attach the pyridin-3-ylmethyl group using reductive amination or alkyl halide intermediates in polar aprotic solvents (e.g., DMF) .

  • Critical Tools : Use coupling agents like EDC/HOBt for amide bond formation , and monitor reaction progress via TLC or HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :

  • 1H/13C NMR identifies protons and carbons in the benzothiazole, pyridinylmethyl, and benzenesulfonyl groups. Key signals include aromatic protons (δ 6.8–8.5 ppm) and sulfonyl-attached methylene (δ 3.5–4.5 ppm) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
    • IR Spectroscopy : Detects sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield and purity during synthesis?

  • Key Parameters :

  • Temperature Control : Low temperatures (0–5°C) during sulfonylation minimize side reactions like over-sulfonation .
  • Solvent Selection : Dichloromethane or DMF enhances solubility of intermediates; switch to ethanol for crystallization .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to improve efficiency .
    • Data-Driven Approach : Use design of experiments (DoE) to evaluate factors like molar ratios and reaction time .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular Docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina. The pyridinylmethyl group may engage in π-π stacking, while the sulfonyl moiety participates in hydrogen bonding .
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with antibacterial or anticancer activity using datasets from analogs .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize synthesis .

Contradictions and Validation

  • Synthetic Yield Variability : reports ~60% yield for similar acetamide syntheses, while suggests yields up to 75% with optimized catalysts. Researchers should validate protocols using controlled stoichiometry .
  • Biological Activity : While benzothiazole derivatives are often antimicrobial (), pyridinyl groups may shift activity toward kinase inhibition. Prioritize target-specific assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide

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